molecular formula C10H13NO7 B289458 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine

Cat. No. B289458
M. Wt: 259.21 g/mol
InChI Key: UBOXOUARSSFCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine is not fully understood. However, it is believed to cross-link with other molecules, leading to the formation of a stable network. This property makes it useful in the synthesis of hydrogels and drug delivery systems.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine. However, studies have shown that it is non-toxic and biocompatible, making it a potential candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine is its ability to cross-link with other molecules, leading to the formation of a stable network. This property makes it useful in the synthesis of hydrogels and drug delivery systems. However, one of the limitations is the multi-step synthesis process, which can be time-consuming and require specialized equipment.

Future Directions

There are several future directions for research on N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine. One area of interest is its potential use in tissue engineering, where it can be used to create scaffolds for cell growth. Another area of interest is its use in the synthesis of smart materials, where it can be used to create materials that respond to external stimuli. Additionally, further research is needed to fully understand the mechanism of action and potential applications of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine.

Synthesis Methods

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine can be synthesized using a multi-step process. The initial step involves the reaction of serine with acetic anhydride to form N-acetylserine. N-acetylserine is then reacted with ethyl oxalyl chloride to form N-acetylserine ethyl ester. The final step involves the reaction of N-acetylserine ethyl ester with 2,2-dimethyl-1,3-dioxane-4,6-dione to form N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine.

Scientific Research Applications

N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine has been studied for its potential applications in various fields of research. One of the areas of interest is its use as a cross-linking agent in the synthesis of hydrogels. It has also been studied for its potential use in drug delivery systems.

properties

Molecular Formula

C10H13NO7

Molecular Weight

259.21 g/mol

IUPAC Name

2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-3-hydroxypropanoic acid

InChI

InChI=1S/C10H13NO7/c1-10(2)17-8(15)5(9(16)18-10)3-11-6(4-12)7(13)14/h3,6,11-12H,4H2,1-2H3,(H,13,14)

InChI Key

UBOXOUARSSFCQN-UHFFFAOYSA-N

SMILES

CC1(OC(=O)C(=CNC(CO)C(=O)O)C(=O)O1)C

Canonical SMILES

CC1(OC(=O)C(=CNC(CO)C(=O)O)C(=O)O1)C

solubility

38.9 [ug/mL]

Origin of Product

United States

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